Comparative Anticancer Potency: C-6 vs. C-5 Methoxy Substitution in 2-Phenylquinolines
A series of C-6 substituted 2-phenylquinoline derivatives demonstrated compelling selective anticancer properties against a panel of human cancer cell lines (HeLa, PC3, MCF-7, SKBR-3) [1]. The C-6 substituted 2-phenylquinolines 4–10 showed significant activity, with IC50 values as low as 8.3 µM against HeLa cells for a representative compound (13) [1]. This provides a critical comparator for the 5-Methoxy-2-phenylquinoline scaffold. While direct IC50 data for the target compound in this specific assay is not available from non-excluded sources, the established activity of the C-6 methoxy analog highlights the importance of substitution pattern. The target compound's 5-methoxy substitution is expected to yield a different potency and selectivity profile due to altered electronic and steric interactions with biological targets.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Quantitative IC50 data for 5-Methoxy-2-phenylquinoline in this specific assay is not available from permitted sources. |
| Comparator Or Baseline | C-6 substituted 2-phenylquinoline analog (Compound 13): IC50 = 8.3 µM against HeLa cells; C-6 substituted 2-phenylquinoline analogs (Compounds 11, 12): IC50 = 34.34 µM and 31.37 µM against PC3 cells [1]. |
| Quantified Difference | Not available for a direct 5- vs 6-methoxy comparison; however, the study demonstrates that 2-phenylquinoline cytotoxicity is highly dependent on substitution pattern. |
| Conditions | In vitro cytotoxicity assay against HeLa (cervical carcinoma), PC3 (prostate sarcoma), MCF-7 (breast), and SKBR-3 (breast) human cancer cell lines [1]. |
Why This Matters
This establishes a performance baseline for substituted 2-phenylquinolines, enabling users to design experiments that probe the specific SAR impact of the C-5 methoxy group.
- [1] Meléndez, C. M. et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 2024, 48, 3947-3961. View Source
